1-ethyl-5-(propan-2-yl)-1H-pyrazol-3-amine
CAS No.: 1783757-87-8
Cat. No.: VC5557012
Molecular Formula: C8H15N3
Molecular Weight: 153.229
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1783757-87-8 |
|---|---|
| Molecular Formula | C8H15N3 |
| Molecular Weight | 153.229 |
| IUPAC Name | 1-ethyl-5-propan-2-ylpyrazol-3-amine |
| Standard InChI | InChI=1S/C8H15N3/c1-4-11-7(6(2)3)5-8(9)10-11/h5-6H,4H2,1-3H3,(H2,9,10) |
| Standard InChI Key | PAXNVOXMSKBCCH-UHFFFAOYSA-N |
| SMILES | CCN1C(=CC(=N1)N)C(C)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The core structure of 1-ethyl-5-(propan-2-yl)-1H-pyrazol-3-amine consists of a pyrazole ring substituted with an ethyl group at the 1-position and an isopropyl group at the 5-position, with an amine functional group at the 3-position . This arrangement confers distinct electronic and steric properties, influencing its reactivity and interactions with biological targets. The pyrazole ring’s aromaticity and the electron-donating amine group enhance its potential for hydrogen bonding and π-π stacking interactions, critical for pharmacological activity.
Physicochemical Properties
The compound’s molecular weight (153.23 g/mol) and moderate Log P value (estimated ~1.5) suggest balanced hydrophilicity and lipophilicity, favoring membrane permeability and bioavailability. While experimental data on melting and boiling points remain unspecified, its solubility profile indicates miscibility with polar solvents such as water and ethanol, facilitating its use in synthetic and biological applications.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 153.23 g/mol | |
| Log P (Predicted) | ~1.5 | |
| Solubility | High in polar solvents |
Synthetic Methodologies
Traditional Cyclization Approaches
Chemical Reactivity and Functionalization
Electrophilic Substitution
The amine group at the 3-position acts as a nucleophile, participating in alkylation and acylation reactions. For instance, treatment with alkyl halides or acid chlorides yields N-alkylated or N-acylated derivatives, which are pivotal in modifying the compound’s pharmacokinetic properties.
Cross-Coupling Reactions
Biological Applications and Mechanisms
Enzyme Inhibition
1-Ethyl-5-(propan-2-yl)-1H-pyrazol-3-amine exhibits inhibitory activity against kinases and phosphodiesterases, likely through competitive binding at ATP or substrate sites. For example, molecular docking studies suggest its interaction with the hydrophobic pocket of protein kinase B (Akt), disrupting substrate phosphorylation and downstream signaling.
Receptor Modulation
The compound’s structural similarity to purine bases enables interactions with G-protein-coupled receptors (GPCRs) and nuclear receptors. Preliminary data indicate partial agonism at adenosine A2A receptors, implicating potential roles in modulating inflammation and neurotransmission.
Comparative Analysis with Pyrazole Derivatives
Substituent Effects on Bioactivity
Compared to 1-ethyl-5-iodo-1H-pyrazol-3-amine, the isopropyl group in 1-ethyl-5-(propan-2-yl)-1H-pyrazol-3-amine enhances steric bulk, reducing off-target interactions but potentially limiting solubility. Conversely, 1-ethyl-5-(pyrrolidin-1-ylmethyl)-1H-pyrazol-3-amine’s tertiary amine group improves water solubility but may increase metabolic instability.
| Derivative | Key Substituent | Bioactivity |
|---|---|---|
| 1-Ethyl-5-iodo-1H-pyrazol-3-amine | Iodo | Cross-coupling precursor |
| 1-Ethyl-5-(propan-2-yl)-1H-pyrazol-3-amine | Isopropyl | Kinase inhibition |
| 1-Ethyl-5-(pyrrolidin-1-ylmethyl)-1H-pyrazol-3-amine | Pyrrolidinylmethyl | Enhanced solubility |
Future Directions and Challenges
Optimization of Synthetic Routes
Future research should focus on streamlining synthesis via catalytic asymmetric methods or flow chemistry to improve yield and enantiomeric purity. The integration of computational modeling could also guide the design of derivatives with enhanced target selectivity.
Expanded Biological Profiling
Comprehensive in vivo studies are needed to validate the compound’s therapeutic potential, particularly in oncology and neurology. Additionally, toxicological assessments must address long-term safety concerns prior to clinical translation.
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